molecular formula C5H12O2S B1589010 2-(2-Methoxyethoxy)ethanethiol CAS No. 88778-21-6

2-(2-Methoxyethoxy)ethanethiol

Cat. No. B1589010
CAS RN: 88778-21-6
M. Wt: 136.22 g/mol
InChI Key: CDBORKXXLPAUKJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethanethiol is a chemical compound with the empirical formula C5H12O2S . It has a molecular weight of 136.21 .


Molecular Structure Analysis

The molecular structure of 2-(2-Methoxyethoxy)ethanethiol consists of 5 carbon atoms, 12 hydrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The SMILES string representation of the molecule is COCCOCCS .


Physical And Chemical Properties Analysis

2-(2-Methoxyethoxy)ethanethiol has a refractive index of 1.4570 . It has a boiling point of 79 °C at 0.7 mmHg and a density of 1.015 g/mL at 25 °C .

Scientific Research Applications

Thermoresponsive Polymers

A study conducted by Roeser et al. (2011) explored the synthesis of dendronized polymers carrying oligo(ethylene oxide) peripheral branches through postpolymerization functionalization using 2-(2-Methoxyethoxy)ethanethiol. These polymers exhibited thermoresponsive behavior in water solution, characterized by a sharp lower critical solution temperature (LCST) transition. This feature is valuable for applications requiring temperature-sensitive materials, such as in drug delivery systems where a controlled release is essential (Roeser et al., 2011).

Heavy Metal Extraction

Another application of 2-(2-Methoxyethoxy)ethanethiol derivatives can be found in the selective extraction of heavy metals. Hayashita et al. (1999) synthesized acyclic polyether dicarboxylic acids possessing pseudo-18-crown-6 frameworks for the selective extraction of lead(II) ions. These frameworks, which include derivatives of 2-(2-Methoxyethoxy)ethanethiol, showed high selectivity towards Pb(II) over Cu(II), indicating their potential in remediation and purification processes where specific heavy metal extraction is required (Hayashita et al., 1999).

Solvent Properties and Molecular Interactions

The solvent properties of 2-(2-Methoxyethoxy)ethanethiol and its derivatives have also been studied. Cocchi et al. (2001) examined the density and volume properties of mixtures containing ethane-1,2-diol, 2-methoxyethanol, and 1,2-dimethoxyethane, which relates to understanding the behavior of such solvents in various conditions. These findings are crucial for applications in chemical processing and formulation where solvent interactions significantly impact the outcome (Cocchi et al., 2001).

Safety And Hazards

This compound is classified as a combustible liquid (Category 4), and it can cause skin irritation (Category 2). It is also harmful if swallowed (Acute toxicity, Oral Category 4) . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

2-(2-methoxyethoxy)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O2S/c1-6-2-3-7-4-5-8/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBORKXXLPAUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

134874-49-0
Record name Methoxypolyethylene glycol thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134874-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID30464636
Record name 2-(2-methoxyethoxy)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyethoxy)ethanethiol

CAS RN

88778-21-6
Record name 2-(2-methoxyethoxy)ethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-methoxyethoxy)ethane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
57
Citations
V Trichet, S Grelier, A Castellan, H Choudhury… - … of Photochemistry and …, 1996 - Elsevier
The stabilization against photoinduced brightness reversion of peroxide-bleached stoneground wood pulp by two phenolic UV screens (methyl 3-hydroxy-4-benzoylphenoxy acetate (…
Number of citations: 0 www.sciencedirect.com
YJ Son, H Kang, S Seong, S Han, NS Lee, J Noh - Molecules, 2022 - mdpi.com
To probe the effects of deposition temperature on the formation and structural order of self-assembled monolayers (SAMs) on Au(111) prepared by vapor deposition of 2-(2-…
Number of citations: 0 www.mdpi.com
W Chen, F Meng, R Cheng, C Deng, J Feijen… - Journal of Materials …, 2015 - pubs.rsc.org
Glycopolymer-b-poly(ε-caprolactone) (GP-PCL) block copolymer micelles (‘glycomicelles’) with tailored lactose functionalities were developed and investigated for hepatoma-targeted …
Number of citations: 0 pubs.rsc.org
J Gonzales, NVSDK Bhupathiraju, W Perea… - Chemical …, 2017 - pubs.rsc.org
A multifunctional chlorin platform appended with four short polyethylene glycols and a carboxylate-linker allows rapid conjugation to biotargeting motifs such as proteins and …
Number of citations: 0 pubs.rsc.org
J Gonzales, NVSDK Bhupathiraju… - The Journal of …, 2018 - ncbi.nlm.nih.gov
A multifunctional chlorin platform appended with four short poly ethylene glycols and a carboxylate-linker allows rapid conjugation to biotargeting motifs such as proteins and …
Number of citations: 0 www.ncbi.nlm.nih.gov
H Lai, X Chen, Q Lu, Z Bian, Y Tao… - Chemical …, 2014 - pubs.rsc.org
Polyglutamate bottlebrushes with poly(oligo(ethylene glycol)acrylate) as side chains were successfully prepared for the first time by combination of N-carboxyanhydride polymerization …
Number of citations: 0 pubs.rsc.org
YH Lim, GS Heo, YH Rezenom, S Pollack… - …, 2014 - ACS Publications
A novel polyphosphoester (PPE) with vinyl ether side chain functionality was developed as a versatile template for postpolymerization modifications, and its degradability and …
Number of citations: 0 pubs.acs.org
A Fernandez, CA Zentner, M Shivrayan… - Chemistry of …, 2020 - ACS Publications
Responsive surfactants designed with kinetic control are rare and offer new opportunities in generating tunable reactive assemblies. In this work, we discuss the design of novel …
Number of citations: 0 pubs.acs.org
CM Ho, KJ Liao, CN Lok, CM Che - Chemical Communications, 2011 - pubs.rsc.org
Nitric oxide-releasing ruthenium nanoparticles were synthesized by the reaction of alkanethiolate-protected ruthenium nanoparticles with tert-butyl nitrite (tBuONO), and their water-…
Number of citations: 0 pubs.rsc.org
P Perlin, WA Scott, TJ Deming - Biomacromolecules, 2019 - ACS Publications
The preparation and characterization of a new epoxide containing polypeptide, poly(5,6-epoxy-l-norleucine), via postpolymerization modification of poly(l-homoallylglycine) is described…
Number of citations: 0 pubs.acs.org

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